An In-depth Technical Guide to the Chemical Properties of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one
An In-depth Technical Guide to the Chemical Properties of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1-ethyl-1,2-dihydropyrazol-3-one is a heterocyclic compound belonging to the pyrazolone class of molecules. Pyrazolone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] This guide provides a comprehensive overview of the anticipated chemical properties of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one, based on the established chemistry of closely related N-substituted 5-aminopyrazolones. The synthesis, structural features, tautomerism, and reactivity of this compound are discussed in detail to provide a foundational understanding for its potential application in research and drug development.
Introduction: The Pyrazolone Core in Drug Discovery
The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1] The inherent chemical versatility of the pyrazolone ring, coupled with the diverse functionalities that can be introduced at various positions, has made it a cornerstone for the development of novel therapeutic agents. The presence of both an amino group and a lactam (cyclic amide) functionality in 5-aminopyrazolone derivatives offers multiple sites for chemical modification, enabling the fine-tuning of their physicochemical and biological properties. This guide focuses on the specific attributes of the 1-ethyl substituted derivative, providing insights into its expected chemical behavior.
Molecular Structure and Physicochemical Properties
The fundamental structure of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one consists of a five-membered dihydropyrazole ring with an amino group at position 5, a carbonyl group at position 3, and an ethyl group attached to the nitrogen at position 1.
Table 1: Predicted Physicochemical Properties of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one
| Property | Predicted Value |
| Molecular Formula | C₅H₉N₃O |
| Molecular Weight | 127.14 g/mol |
| XLogP3 | -0.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 67.2 Ų |
Note: These values are computationally predicted and serve as an estimation.
Synthesis of 1-Alkyl-5-aminopyrazol-3-ones
A plausible synthetic pathway would be the reaction of ethylhydrazine with ethyl cyanoacetate. This method is a variation of the well-established synthesis of aminopyrazoles from hydrazines and α,β-unsaturated nitriles or 3-oxo-alkanenitriles.[2]
Proposed Synthetic Protocol
A generalized, two-step procedure for the synthesis of N-alkylated 5-aminopyrazolones is as follows:
-
Preparation of Ethylhydrazine: Ethylhydrazine can be prepared from the alkylation of hydrazine with an ethyl halide or sulfate. Care must be taken due to the hazardous nature of hydrazine.
-
Cyclocondensation Reaction:
-
To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate dropwise at room temperature.
-
After stirring for a short period, add the prepared ethylhydrazine to the reaction mixture.
-
The mixture is then heated under reflux for several hours.
-
Upon cooling, the product can be isolated by filtration and purified by recrystallization.
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Caption: Proposed synthesis of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one.
Tautomerism: A Key Chemical Feature
A critical aspect of pyrazolone chemistry is the phenomenon of tautomerism, which significantly influences their reactivity and biological interactions. For 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one, several tautomeric forms are possible due to the mobility of protons. The primary tautomeric equilibria involve the pyrazole ring and the exocyclic amino and carbonyl groups.
The main tautomeric forms are the NH (keto), OH (enol), and CH forms. For N-substituted pyrazol-3-ones, the equilibrium between the 1,2-dihydro-3H-pyrazol-3-one (NH form) and the 1H-pyrazol-3-ol (OH form) is of particular importance.[3][4] The position of this equilibrium is influenced by the solvent and the nature of the substituents.
Caption: Potential tautomeric forms of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one.
In nonpolar solvents, the OH-form of related N-substituted pyrazolones has been observed to be predominant, often existing as hydrogen-bonded dimers.[3] In polar, protic solvents, the equilibrium can shift towards the NH-form. The amino group at the 5-position can also participate in tautomerism, leading to an imino form, although the amino form is generally more stable.
Spectroscopic Characterization (Predicted)
While experimental spectra for 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one are not available, the expected spectroscopic features can be inferred from data on analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the proton on the pyrazole ring, and a broad singlet for the amino protons. The chemical shifts will be influenced by the solvent and the predominant tautomeric form. For a related compound, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, the methyl and pyrazole protons show distinct signals.[5]
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₃ (ethyl) | ~1.3 | Triplet |
| -CH₂- (ethyl) | ~3.8 | Quartet |
| -CH= (pyrazole ring) | ~5.5 | Singlet |
| -NH₂ | ~4.5 (broad) | Singlet |
Note: These are estimated values based on analogous structures and may vary.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton. Key signals will include those for the carbonyl carbon, the two sp² carbons of the pyrazole ring, and the two carbons of the ethyl group.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~165-170 |
| C-NH₂ | ~150-155 |
| =CH- | ~90-95 |
| -CH₂- (ethyl) | ~40-45 |
| -CH₃ (ethyl) | ~15-20 |
Note: These are estimated values and are dependent on the tautomeric form.
IR Spectroscopy
The infrared spectrum is a powerful tool for identifying the functional groups present. The spectrum of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one is expected to show characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the lactam, and C=C and C=N stretching vibrations of the pyrazole ring. The position of the C=O stretch can be indicative of the predominant tautomer, with the NH-form generally showing a lower frequency C=O stretch compared to related acyclic amides due to conjugation. For related pyrazolone structures, the C=O stretching frequency is typically observed in the range of 1660-1700 cm⁻¹.[6]
Chemical Reactivity
The reactivity of 5-Amino-1-ethyl-1,2-dihydropyrazol-3-one is dictated by the presence of the amino group, the lactam functionality, and the pyrazole ring itself.
Reactions of the Amino Group
The exocyclic amino group is a key site for functionalization. It is expected to undergo typical reactions of primary amines, such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines (Schiff bases).
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.
Reactions at the Carbonyl Group and Pyrazole Ring
The lactam carbonyl group is generally less reactive than a ketone carbonyl but can still undergo certain transformations. The pyrazole ring itself is relatively stable but can be susceptible to electrophilic substitution at the 4-position, depending on the reaction conditions and the directing effects of the existing substituents.
Potential Applications in Drug Development
The 5-aminopyrazole scaffold is a component of several biologically active molecules. For instance, derivatives of 5-aminopyrazole have been investigated as inhibitors of various kinases, which are important targets in cancer therapy. The ability to modify the 1-position with an ethyl group, as in the title compound, allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. The diverse reactivity of this molecule makes it an attractive starting material for the synthesis of more complex, biologically active compounds.
Conclusion
5-Amino-1-ethyl-1,2-dihydropyrazol-3-one, while not extensively characterized in the scientific literature, represents a valuable scaffold for chemical and biological exploration. Based on the well-established chemistry of related pyrazolones, this guide provides a comprehensive overview of its expected synthesis, structure, tautomerism, and reactivity. This foundational knowledge is crucial for researchers and scientists aiming to utilize this and similar molecules in the design and development of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising compound.
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